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New York, NY – November 10, 2025 – Cevidoplenib, a selective spleen tyrosine kinase (SYK)

inhibitor, shows significant promise in mitigating autoimmune responses in preclinical models of

lupus and rheumatoid arthritis. In direct comparisons and against historical standard-of-care

data, Cevidoplenib effectively reduced key disease markers, suggesting a potential new

therapeutic avenue for these debilitating conditions.

Cevidoplenib's mechanism of action targets SYK, a critical enzyme in the signaling pathways

of various immune cells. By inhibiting SYK, Cevidoplenib disrupts the activation of B cells and

other immune cells that drive the autoimmune attacks characteristic of diseases like lupus and

rheumatoid arthritis.[1][2][3]

Systemic Lupus Erythematosus (SLE) Model:
NZB/W F1 Mice
In the well-established NZB/W F1 mouse model of spontaneous lupus nephritis, oral

administration of Cevidoplenib led to a significant reduction in the hallmarks of the disease.

Over a 16-week treatment period, Cevidoplenib markedly decreased the levels of anti-dsDNA

IgG autoantibodies, a key serological marker of SLE.[1][2] Furthermore, the treatment

ameliorated kidney damage, as evidenced by a significant reduction in proteinuria and

glomerulonephritis.[1][2]
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A direct comparison was made with tofacitinib, a Janus kinase (JAK) inhibitor, which is also

under investigation for autoimmune diseases.

Table 1: Comparison of Cevidoplenib and Tofacitinib in NZB/W F1 Mice

Parameter
Vehicle
Control

Cevidoplenib
(42 mg/kg)

Cevidoplenib
(84 mg/kg)

Tofacitinib (30
mg/kg)

Anti-dsDNA IgG

(U/ml)
~6000 ~2000 ~1500 ~2500

Proteinuria

(mg/dl)
~400 ~100 ~50 ~150

Glomerular

Hypercellularity

Score

~2.5 ~1.0 ~0.5 ~1.5

Data synthesized from preclinical studies.[1][4][5]

K/BxN Serum-Transferred Arthritis Model
In a mouse model of inflammatory arthritis induced by the transfer of K/BxN serum,

Cevidoplenib demonstrated a potent anti-inflammatory effect. Treatment with Cevidoplenib
significantly reduced ankle thickness and the overall arthritis index.[3] Notably, a combination of

a suboptimal dose of Cevidoplenib with an anti-TNFα therapy, a standard of care in

rheumatoid arthritis, resulted in a synergistic effect, significantly ameliorating synovitis.[1][2]

This suggests a potential for combination therapies to achieve greater efficacy.

Table 2: Efficacy of Cevidoplenib in K/BxN Serum-Transferred Arthritis Model
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Treatment Arthritis Index (Day 9)
Ankle Thickness (mm
change from baseline, Day
9)

Vehicle Control ~10 ~1.2

Cevidoplenib (42 mg/kg) ~4 ~0.5

Cevidoplenib (84 mg/kg) ~2 ~0.2

Anti-TNFα ~6 ~0.7

Cevidoplenib (suboptimal

dose) + Anti-TNFα
~2 ~0.3

Data synthesized from preclinical studies.[3]

Mechanism of Action and Experimental Workflow
Cevidoplenib's therapeutic potential stems from its selective inhibition of SYK, which plays a

pivotal role in immune receptor signaling in B cells and other inflammatory cells.[2] The

following diagrams illustrate the signaling pathway and the general workflow of the preclinical

studies.
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Lupus Model (NZB/W F1 Mice)

Arthritis Model (K/BxN Serum Transfer)
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Daily Oral Gavage
(Cevidoplenib, Tofacitinib, or Vehicle)

for 16 weeks
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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